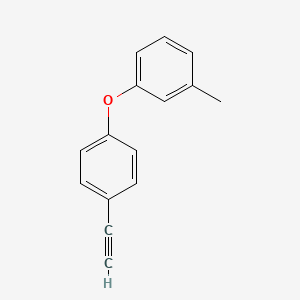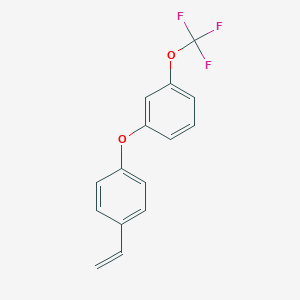
1-(4-Ethynylphenoxy)-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethynylphenoxy)-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an ethynyl group attached to a phenoxy ring, which is further connected to a benzene ring substituted with a trifluoromethoxy group
Preparation Methods
The synthesis of 1-(4-Ethynylphenoxy)-3-(trifluoromethoxy)benzene typically involves multiple steps starting from commercially available materials. The synthetic route often includes:
Formation of the Ethynylphenoxy Intermediate: This step involves the reaction of a phenol derivative with an ethynylating agent under basic conditions to form the ethynylphenoxy intermediate.
Introduction of the Trifluoromethoxy Group: The intermediate is then subjected to a reaction with a trifluoromethoxyating agent, such as trifluoromethyl iodide, under suitable conditions to introduce the trifluoromethoxy group.
Final Coupling Reaction: The final step involves coupling the ethynylphenoxy intermediate with a benzene derivative under palladium-catalyzed cross-coupling conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(4-Ethynylphenoxy)-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy and trifluoromethoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation steps, and oxidizing or reducing agents for functional group transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Ethynylphenoxy)-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes. Its ability to interact with biological targets makes it useful in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-(4-Ethynylphenoxy)-3-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
1-(4-Ethynylphenoxy)-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-(4-Ethynylphenoxy)-3-methoxybenzene: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
1-(4-Ethynylphenoxy)-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and interactions with biological targets.
The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-ethynyl-4-[3-(trifluoromethoxy)phenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O2/c1-2-11-6-8-12(9-7-11)19-13-4-3-5-14(10-13)20-15(16,17)18/h1,3-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOCOAIOWPJOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene](/img/structure/B8168935.png)
